molecular formula C19H18N4O3S2 B2543452 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide CAS No. 392291-94-0

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2543452
CAS No.: 392291-94-0
M. Wt: 414.5
InChI Key: WHFOVLLKHQQKQN-UHFFFAOYSA-N
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Description

N-(5-((2-Oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenoxyacetamide moiety and a 2-oxo-2-(m-tolylamino)ethylthio side chain. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are widely studied for their anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-13-6-5-7-14(10-13)20-17(25)12-27-19-23-22-18(28-19)21-16(24)11-26-15-8-3-2-4-9-15/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFOVLLKHQQKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a complex organic compound belonging to the thiadiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer properties and interactions with various biological targets. This article aims to provide a comprehensive overview of its synthesis, biological activity, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O2S2C_{18}H_{16}N_{4}O_{2}S_{2}, with a molecular weight of approximately 384.47 g/mol. The compound features a thiadiazole ring, which is significant for its biological activity, along with a phenoxyacetamide moiety that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring and subsequent modifications to introduce the phenoxy and acetamide groups. Techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research has indicated that thiadiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their cytotoxicity against HeLa and MCF-7 cancer cell lines using MTT assays. The results have shown that certain derivatives possess IC50 values indicating significant cytotoxic activity (e.g., an IC50 value of 29 μM against HeLa cells) .

Molecular docking studies suggest that this compound may interact effectively with enzymes involved in critical biological pathways, which enhances its potential as a therapeutic agent. The unique structural features of thiadiazole derivatives allow them to bind to specific biological targets, potentially leading to apoptosis in cancer cells .

Comparative Biological Activity

The following table summarizes some key findings related to the biological activity of this compound compared to similar compounds:

Compound NameIC50 (HeLa Cells)IC50 (MCF-7 Cells)Notable Features
This compound29 μM73 μMContains thiadiazole and phenoxyacetamide moieties
3d (Phthalimide derivative)29 μM73 μMEnhanced lipophilicity increases cytotoxicity
3c (Thiadiazole derivative)Higher than 29 μMLower than 73 μMLacks additional functional groups present in other derivatives

Case Studies

Several studies have explored the biological efficacy of thiadiazole derivatives:

  • Cytotoxicity Evaluation : A study evaluated various thiadiazole derivatives for their cytotoxic effects against HeLa and MCF-7 cell lines. The findings indicated that structural modifications significantly influenced their activity levels .
  • Antimicrobial Activity : Other research has highlighted the antimicrobial properties of thiadiazole compounds, suggesting their potential use in treating infections alongside their anticancer properties .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds have shown promising metabolic stability and bioavailability, making them suitable candidates for further development in drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several 1,3,4-thiadiazole derivatives reported in the literature. Key analogues include:

Compound Name & ID Substituents on Thiadiazole Core Melting Point (°C) Bioactivity (IC₅₀) Reference ID
Target Compound : N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide - Phenoxyacetamide
- 2-oxo-2-(m-tolylamino)ethylthio
Not reported No direct data -
Compound 4y : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide - Ethyl group
- p-Tolylamino-thiadiazole-thioacetamide
248–251 MCF7: 0.084 ± 0.020 mmol/L
Compound 5e : N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide - 4-Chlorobenzylthio
- Isopropyl-methylphenoxyacetamide
132–134 Moderate antiproliferative
Compound 5h : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide - Benzylthio
- Isopropyl-methylphenoxyacetamide
133–135 Mild cytotoxic activity
Compound 5j : N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide - 4-Chlorobenzylthio
- Isopropyl-methylphenoxyacetamide
138–140 Moderate cytotoxic activity

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The p-tolylamino group in Compound 4y (IC₅₀ = 0.084 mmol/L against MCF7) demonstrates superior anticancer activity compared to m-tolylamino (target compound), suggesting para-substitution may enhance target binding . Chlorobenzylthio substituents (e.g., 5e, 5j) correlate with moderate antiproliferative effects, likely due to increased halogen-mediated hydrophobic interactions .

Impact of Side Chains: Phenoxyacetamide moieties (target compound, 5e, 5h, 5j) improve solubility compared to purely alkylthio derivatives (e.g., 5f, 5g) . Benzylthio groups (5h) reduce cytotoxicity compared to chlorinated analogues (5e, 5j), indicating electronegative substituents enhance bioactivity .

Synthetic Yields and Physicochemical Properties: Compounds with bulky substituents (e.g., isopropyl-methylphenoxy in 5e) exhibit lower synthetic yields (74%) compared to simpler derivatives (e.g., 5h: 88%) . Melting points correlate with molecular symmetry; derivatives with aromatic substituents (e.g., 5j: 138–140°C) have higher melting points than aliphatic analogues (e.g., 5g: 168–170°C) .

Mechanistic Insights

  • The 1,3,4-thiadiazole core facilitates π-π stacking and hydrogen bonding with biological targets, such as aromatase enzymes in breast cancer cells .
  • Thioether linkages (e.g., -S-CH₂- in the target compound) enhance metabolic stability by resisting oxidative degradation compared to ether or amine linkages .

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